Psb-SB-487

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

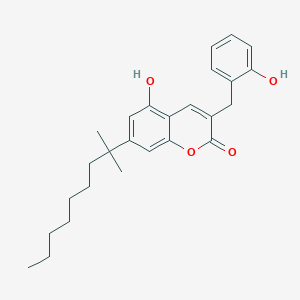

Molecular Formula |

C26H32O4 |

|---|---|

Molecular Weight |

408.5 g/mol |

IUPAC Name |

5-hydroxy-3-[(2-hydroxyphenyl)methyl]-7-(2-methylnonan-2-yl)chromen-2-one |

InChI |

InChI=1S/C26H32O4/c1-4-5-6-7-10-13-26(2,3)20-16-23(28)21-15-19(25(29)30-24(21)17-20)14-18-11-8-9-12-22(18)27/h8-9,11-12,15-17,27-28H,4-7,10,13-14H2,1-3H3 |

InChI Key |

YNWOMOUVWNKICO-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCC(C)(C)C1=CC(=C2C=C(C(=O)OC2=C1)CC3=CC=CC=C3O)O |

Origin of Product |

United States |

Foundational & Exploratory

In-Depth Technical Guide: The Mechanism of Action of Psb-SB-487

For Researchers, Scientists, and Drug Development Professionals

Abstract

Psb-SB-487 is a synthetic coumarin derivative that has emerged as a valuable pharmacological tool for investigating the roles of the G protein-coupled receptor 55 (GPR55) and the cannabinoid receptor 2 (CB2). It exhibits a dualistic activity profile, acting as a potent antagonist at GPR55 and a partial agonist at the CB2 receptor.[1][2] This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its receptor pharmacology, downstream signaling pathways, and the experimental protocols used for its characterization. The information presented is intended to support further research and drug development efforts targeting the GPR55 and CB2 receptor systems, which are implicated in a variety of physiological and pathological processes, including pain, inflammation, and cancer.[2]

Introduction

This compound is a novel experimental drug belonging to the coumarin class of compounds.[1] It has garnered significant interest in the scientific community due to its distinct pharmacological profile as a GPR55 antagonist and a CB2 partial agonist.[1] GPR55, once an orphan receptor, is now recognized as a putative cannabinoid receptor that is activated by the endogenous lipid mediator lysophosphatidylinositol (LPI). The CB2 receptor is a well-established component of the endocannabinoid system, primarily expressed in immune cells, and plays a crucial role in modulating inflammatory responses. The dual activity of this compound makes it a unique tool to dissect the intricate interplay between these two receptor systems.

Receptor Pharmacology and Quantitative Data

The pharmacological activity of this compound has been characterized through a series of in vitro assays, revealing its affinity and functional effects at GPR55, CB1, and CB2 receptors.

| Receptor | Assay Type | Ligand/Radioligand | Cell Line | Parameter | Value | Reference |

| GPR55 | Functional Antagonism | LPI | HEK293 | IC50 | 113 nM | |

| CB1 | Radioligand Binding | [3H]CP55,940 | CHO | Ki | 1170 nM | |

| CB2 | Radioligand Binding | [3H]CP55,940 | CHO | Ki | 292 nM | |

| CB2 | cAMP Accumulation | Forskolin | CHO | EC50 | 48 nM | |

| GPR18 | Functional Antagonism | IC50 | 12500 nM |

Table 1: Quantitative Pharmacological Data for this compound. This table summarizes the key quantitative data characterizing the interaction of this compound with its primary targets.

Mechanism of Action: Signaling Pathways

The mechanism of action of this compound is defined by its influence on the downstream signaling cascades of GPR55 and the CB2 receptor.

GPR55 Antagonism

As a GPR55 antagonist, this compound blocks the signaling initiated by the endogenous agonist LPI. GPR55 is known to couple to Gq and G12/13 G proteins, leading to the activation of multiple downstream effectors. By inhibiting GPR55, this compound is predicted to attenuate the following signaling events:

-

Inhibition of Intracellular Calcium Mobilization: GPR55 activation by LPI leads to an increase in intracellular calcium concentration. This compound blocks this response.

-

Modulation of RhoA Signaling: GPR55 signaling through G12/13 activates the small GTPase RhoA, which is involved in cytoskeletal rearrangements and cell migration.

-

Downregulation of Transcriptional Activators: GPR55 activation has been shown to stimulate the activity of transcription factors such as NFAT (Nuclear Factor of Activated T-cells) and NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells). This compound would be expected to suppress these pathways.

-

Inhibition of ERK Phosphorylation: The Ras/Raf/MEK/ERK pathway is another downstream target of GPR55 signaling. This compound likely inhibits LPI-induced phosphorylation of ERK1/2.

Figure 1: GPR55 Antagonism by this compound. This diagram illustrates how this compound blocks the LPI-induced activation of GPR55 and its downstream signaling pathways.

CB2 Partial Agonism

As a partial agonist at the CB2 receptor, this compound elicits a submaximal response compared to full agonists. The CB2 receptor primarily couples to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. The partial agonism of this compound suggests it can modulate CB2 receptor signaling, potentially acting as a functional antagonist in the presence of a full agonist. Downstream signaling pathways modulated by this compound through CB2 receptor activation include:

-

Inhibition of cAMP Production: this compound will lead to a reduction in forskolin-stimulated cAMP accumulation.

-

Activation of Mitogen-Activated Protein Kinase (MAPK) Pathways: CB2 receptor activation is known to stimulate the phosphorylation of ERK1/2, JNK, and p38 MAPK.

-

Modulation of PI3K/Akt Pathway: The phosphatidylinositol 3-kinase (PI3K)/Akt signaling cascade, which is crucial for cell survival and proliferation, can also be activated by the CB2 receptor.

Figure 2: CB2 Partial Agonism by this compound. This diagram shows the signaling pathways activated by this compound through its partial agonist activity at the CB2 receptor.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the characterization of this compound.

Radioligand Binding Assays

-

Objective: To determine the binding affinity (Ki) of this compound for the human CB1 and CB2 receptors.

-

Cell Lines and Membrane Preparation: Chinese Hamster Ovary (CHO) cells stably expressing either the human CB1 or CB2 receptor were used. Cell membranes were prepared by homogenization in ice-cold buffer (50 mM Tris-HCl, 3 mM MgCl2, 0.2 mM EGTA, pH 7.4) followed by centrifugation. The final membrane pellet was resuspended in the same buffer.

-

Assay Protocol:

-

Membrane homogenates (20-40 µg of protein) were incubated in a final volume of 500 µL of assay buffer (50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4).

-

The radioligand, [3H]CP55,940, was used at a concentration of approximately 0.5 nM.

-

This compound was added at various concentrations (typically ranging from 10-10 to 10-5 M).

-

Non-specific binding was determined in the presence of a high concentration of a known cannabinoid receptor agonist (e.g., 10 µM WIN 55,212-2).

-

Incubation was carried out for 90 minutes at 30°C.

-

The reaction was terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) presoaked in buffer.

-

Filters were washed with ice-cold buffer to remove unbound radioligand.

-

The radioactivity retained on the filters was quantified by liquid scintillation counting.

-

-

Data Analysis: The Ki values were calculated from the IC50 values (concentration of this compound that inhibits 50% of specific radioligand binding) using the Cheng-Prusoff equation.

cAMP Accumulation Assay

-

Objective: To assess the functional activity (EC50 and Emax) of this compound as a partial agonist at the CB2 receptor.

-

Cell Line: CHO cells stably expressing the human CB2 receptor.

-

Assay Protocol:

-

Cells were seeded in 96-well plates and grown to near confluence.

-

The growth medium was replaced with serum-free medium containing a phosphodiesterase inhibitor (e.g., 500 µM IBMX) for 30 minutes prior to the assay to prevent cAMP degradation.

-

Cells were then stimulated with 1 µM forskolin (to activate adenylyl cyclase and induce cAMP production) in the presence of varying concentrations of this compound (typically 10-10 to 10-5 M) for 30 minutes at 37°C.

-

The reaction was stopped by cell lysis.

-

The intracellular cAMP concentration was determined using a competitive immunoassay kit (e.g., a LANCE Ultra cAMP kit).

-

-

Data Analysis: Concentration-response curves were generated, and the EC50 (concentration of this compound that produces 50% of its maximal effect) and Emax (maximal effect) values were determined by nonlinear regression analysis.

Figure 3: Experimental Workflow for this compound Characterization. This diagram outlines the key steps in the radioligand binding and cAMP accumulation assays used to determine the pharmacological profile of this compound.

Conclusion

This compound is a well-characterized pharmacological agent with a unique dual mechanism of action, serving as a potent GPR55 antagonist and a partial agonist for the CB2 receptor. This detailed technical guide provides researchers, scientists, and drug development professionals with the essential information on its receptor pharmacology, the signaling pathways it modulates, and the experimental protocols for its in vitro characterization. The continued use of this compound as a research tool will undoubtedly contribute to a deeper understanding of the physiological and pathophysiological roles of GPR55 and the CB2 receptor, and may pave the way for the development of novel therapeutics targeting these important signaling systems.

References

The Dual-Acting Nature of Psb-SB-487: A Technical Guide to a GPR55 Antagonist and CB2 Partial Agonist

For Immediate Release

This technical guide provides an in-depth overview of Psb-SB-487, a coumarin-based synthetic compound with significant potential in pharmacological research and drug development. This compound is characterized by its dual activity as a potent antagonist of the G protein-coupled receptor 55 (GPR55) and a partial agonist of the cannabinoid receptor type 2 (CB2). This document, intended for researchers, scientists, and professionals in drug development, consolidates the current understanding of this compound's function, supported by quantitative data, detailed experimental methodologies, and visual representations of its associated signaling pathways.

Core Functional Profile

This compound is a valuable pharmacological tool for investigating the physiological and pathophysiological roles of GPR55 and CB2 receptors. Its potential therapeutic applications are being explored in a variety of disease areas, including diabetes, Parkinson's disease, neuropathic pain, and cancer, owing to the compound's influence on inflammation and cellular signaling.[1]

Quantitative Pharmacological Data

The pharmacological activity of this compound has been characterized through a series of in vitro assays, revealing its potency and selectivity for GPR55 and CB2 receptors. The following tables summarize the key quantitative data.

| Target Receptor | Pharmacological Activity | Value | Assay Type |

| GPR55 | Antagonist | IC50: 0.113 µM | β-Arrestin Recruitment Assay |

| CB2 (human) | Partial Agonist | Ki: 0.292 µM | Radioligand Binding Assay |

| CB1 | Weak Antagonist | Ki: 1.170 µM | Radioligand Binding Assay |

| GPR18 | Weak Antagonist | IC50: 12.5 µM | β-Arrestin Recruitment Assay |

Table 1: Summary of this compound's Potency and Activity at Target Receptors.

| Parameter | Value | Conditions |

| Solubility in DMSO | ≥ 2.5 mg/mL (6.12 mM) | - |

| Storage (Stock Solution) | -80°C for 6 months; -20°C for 1 month | - |

Table 2: Physicochemical and Storage Information for this compound.

Signaling Pathways

This compound exerts its effects by modulating two distinct G protein-coupled receptor signaling pathways: antagonizing GPR55-mediated signaling and partially activating CB2 receptor-mediated signaling.

GPR55 Signaling Pathway (Antagonism by this compound)

GPR55 is known to couple to Gαq and Gα12/13 proteins. Its activation by endogenous ligands such as lysophosphatidylinositol (LPI) leads to the activation of downstream effector proteins, including phospholipase C (PLC) and RhoA. This cascade results in an increase in intracellular calcium levels and the activation of transcription factors like NFAT and NF-κB, which are implicated in cell proliferation and inflammation. This compound, as an antagonist, blocks these downstream effects.

Caption: GPR55 signaling pathway and its inhibition by this compound.

CB2 Receptor Signaling Pathway (Partial Agonism by this compound)

The CB2 receptor primarily couples to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in cyclic AMP (cAMP) levels. Activation of the CB2 receptor also stimulates the mitogen-activated protein kinase (MAPK) cascade, including ERK1/2 and p38, which plays a role in modulating immune responses. As a partial agonist, this compound activates these pathways, but to a lesser extent than a full agonist.

Caption: CB2 receptor signaling pathway and its partial activation by this compound.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the characterization of this compound.

Radioligand Binding Assays (for CB1 and CB2 Receptors)

Objective: To determine the binding affinity (Ki) of this compound for human CB1 and CB2 receptors.

Materials:

-

Membrane preparations from cells expressing human CB1 or CB2 receptors.

-

Radioligand: [³H]-CP55940.

-

Non-specific binding control: WIN55212-2 (10 µM).

-

Assay buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.5 mM EDTA, 0.5% BSA, pH 7.4.

-

This compound at various concentrations.

-

96-well microplates.

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

In a 96-well microplate, combine the cell membrane preparation (20-40 µg of protein), [³H]-CP55940 (at a concentration near its Kd, e.g., 0.5-1.5 nM), and varying concentrations of this compound.

-

For the determination of non-specific binding, a parallel set of wells is prepared with the addition of 10 µM WIN55212-2.

-

The total assay volume is brought to 250 µL with the assay buffer.

-

The plates are incubated for 90 minutes at 30°C.

-

The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. The filters are washed three times with ice-cold assay buffer to remove unbound radioligand.

-

The filters are dried, and the radioactivity retained on the filters is measured using a scintillation counter.

-

The specific binding is calculated by subtracting the non-specific binding from the total binding.

-

The IC50 values are determined by non-linear regression analysis of the competition binding curves.

-

The Ki values are calculated from the IC50 values using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

β-Arrestin Recruitment Assay (for GPR55 and GPR18)

Objective: To determine the antagonist activity (IC50) of this compound at the GPR55 and GPR18 receptors.

Materials:

-

HEK-293 cells co-expressing the respective receptor (GPR55 or GPR18) and a β-arrestin-enzyme fragment fusion protein.

-

Agonist for GPR55 (e.g., LPI) and GPR18.

-

This compound at various concentrations.

-

Assay medium (e.g., DMEM).

-

Substrate for the enzyme fragment complementation assay.

-

Luminometer.

Procedure:

-

Cells are seeded in 96-well plates and incubated overnight.

-

The cells are then treated with varying concentrations of this compound (as the antagonist) for a pre-incubation period (e.g., 30 minutes).

-

Following the pre-incubation, the cells are stimulated with a fixed concentration of the respective agonist (e.g., EC80 concentration of LPI for GPR55).

-

The plates are incubated for a specified period (e.g., 90 minutes) to allow for β-arrestin recruitment.

-

The detection reagents (substrate) for the enzyme fragment complementation are added to the wells.

-

After a further incubation period in the dark, the luminescence signal, which is proportional to the extent of β-arrestin recruitment, is measured using a luminometer.

-

The inhibitory effect of this compound is calculated as a percentage of the agonist-induced signal.

-

The IC50 values are determined by fitting the concentration-response data to a sigmoidal dose-response curve using non-linear regression.

Experimental Workflow Visualization

Caption: Workflow for the characterization of this compound.

Conclusion

This compound is a well-characterized molecule that serves as a potent antagonist of GPR55 and a partial agonist of the CB2 receptor. Its distinct pharmacological profile makes it an invaluable tool for dissecting the complex signaling pathways governed by these receptors. The data and protocols presented in this guide are intended to facilitate further research into the therapeutic potential of modulating GPR55 and CB2 signaling in various disease contexts.

References

Psb-SB-487: A Technical Guide to a GPR55 Antagonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

G-protein coupled receptor 55 (GPR55) has emerged as a promising therapeutic target for a multitude of pathological conditions, including diabetes, neuropathic pain, and cancer.[1] Psb-SB-487, a coumarin derivative, has been identified as a potent antagonist of GPR55.[1][2] This technical guide provides a comprehensive overview of this compound, including its pharmacological properties, the signaling pathways it modulates, and detailed experimental protocols for its characterization.

Pharmacological Profile of this compound

This compound is a potent and selective antagonist of the GPR55 receptor. Its pharmacological activity has been characterized through various in vitro assays, with key quantitative data summarized in the table below.

| Parameter | Value | Receptor | Assay Type | Reference |

| IC₅₀ | 113 nM | GPR55 | β-arrestin recruitment | [3] |

| Kᵢ | 1170 nM | CB₁ | Radioligand binding | [3] |

| Kᵢ | 292 nM | CB₂ | Radioligand binding | |

| IC₅₀ | 12500 nM | GPR18 | β-arrestin recruitment |

Table 1: Quantitative pharmacological data for this compound.

This compound demonstrates significant potency at the GPR55 receptor with an IC₅₀ of 113 nM. While it exhibits some affinity for the cannabinoid receptors CB₁ and CB₂, it acts as a weak antagonist at CB₁ and a partial agonist at CB₂. Its selectivity for GPR55 over the related GPR18 receptor is noteworthy.

GPR55 Signaling Pathways

Activation of GPR55 initiates a cascade of intracellular signaling events. The receptor primarily couples to Gαq, Gα12, and Gα13 proteins. This coupling leads to the activation of downstream effectors, including phospholipase C (PLC) and RhoA. Activated PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum. The Gα12/13-RhoA pathway is involved in regulating the actin cytoskeleton. Furthermore, GPR55 activation can lead to the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2). This compound, as a GPR55 antagonist, blocks these signaling pathways initiated by GPR55 agonists like lysophosphatidylinositol (LPI).

GPR55 Signaling Pathway

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize this compound as a GPR55 antagonist.

β-Arrestin Recruitment Assay

This assay is a common method to assess the functional activity of GPR55 ligands by measuring the recruitment of β-arrestin to the activated receptor. The IC₅₀ value of this compound was determined using a β-arrestin recruitment assay.

Materials:

-

HEK293 cells stably co-expressing human GPR55 and a β-arrestin-enzyme fragment complementation system (e.g., PathHunter® β-arrestin assay from DiscoveRx).

-

Assay medium: Opti-MEM or equivalent serum-free medium.

-

GPR55 agonist: Lysophosphatidylinositol (LPI).

-

Test compound: this compound.

-

Detection reagent for the enzyme complementation system.

-

384-well white, solid-bottom assay plates.

-

Luminometer.

Procedure:

-

Cell Plating: Seed the HEK293-GPR55 cells in 384-well plates at a density of 5,000-10,000 cells per well in 20 µL of growth medium. Incubate overnight at 37°C in a 5% CO₂ incubator.

-

Compound Preparation: Prepare serial dilutions of this compound in assay medium.

-

Antagonist Incubation: Add 5 µL of the diluted this compound to the cell plates and incubate for 30 minutes at 37°C.

-

Agonist Stimulation: Prepare LPI at a concentration that elicits a submaximal response (EC₈₀). Add 5 µL of the LPI solution to the wells and incubate for 90 minutes at 37°C.

-

Detection: Add the detection reagent according to the manufacturer's instructions and incubate for 60 minutes at room temperature.

-

Data Acquisition: Measure the luminescence using a plate reader.

-

Data Analysis: The IC₅₀ value is determined by fitting the concentration-response data to a four-parameter logistic equation.

β-Arrestin Assay Workflow

Calcium Mobilization Assay

This assay measures changes in intracellular calcium concentration upon GPR55 activation, which is a hallmark of Gq-coupled GPCR signaling.

Materials:

-

HEK293 cells transiently or stably expressing human GPR55.

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM).

-

Assay buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

-

GPR55 agonist: LPI.

-

Test compound: this compound.

-

96- or 384-well black, clear-bottom assay plates.

-

Fluorescence plate reader with automated injection capabilities (e.g., FLIPR, FlexStation).

Procedure:

-

Cell Plating: Seed cells into assay plates and grow to confluence.

-

Dye Loading: Incubate cells with the calcium-sensitive dye for 60 minutes at 37°C.

-

Compound Addition: Add this compound at various concentrations and incubate for 15-30 minutes.

-

Signal Detection: Place the plate in the fluorescence reader and measure baseline fluorescence.

-

Agonist Injection: Inject LPI and continuously measure the fluorescence signal to detect the calcium transient.

-

Data Analysis: The antagonistic effect is quantified by the reduction in the agonist-induced fluorescence signal.

Calcium Mobilization Assay

ERK1/2 Phosphorylation Assay

This assay quantifies the phosphorylation of ERK1/2, a downstream event in the GPR55 signaling cascade.

Materials:

-

Cells expressing GPR55 (e.g., HEK293, CHO).

-

Antibodies specific for phosphorylated ERK1/2 and total ERK1/2.

-

Lysis buffer.

-

Western blot or ELISA-based detection system.

Procedure:

-

Cell Culture and Starvation: Culture cells to near confluence and then serum-starve overnight.

-

Compound Treatment: Treat cells with this compound for a defined period, followed by stimulation with LPI.

-

Cell Lysis: Lyse the cells to extract proteins.

-

Protein Quantification: Determine the protein concentration of the lysates.

-

Detection:

-

Western Blot: Separate proteins by SDS-PAGE, transfer to a membrane, and probe with phospho-ERK1/2 and total ERK1/2 antibodies.

-

ELISA: Use a sandwich ELISA kit to quantify phosphorylated ERK1/2.

-

-

Data Analysis: Normalize the phosphorylated ERK1/2 signal to the total ERK1/2 signal.

Radioligand Binding Assay

Radioligand binding assays are used to determine the binding affinity (Kᵢ) of a compound for a receptor. While a specific radioligand for GPR55 is not commercially available, the Kᵢ values of this compound for CB₁ and CB₂ receptors were determined using this method with specific radioligands for those receptors (e.g., [³H]CP55,940).

Materials:

-

Cell membranes expressing the target receptor (CB₁ or CB₂).

-

Radioligand (e.g., [³H]CP55,940).

-

Test compound: this compound.

-

Assay buffer.

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Incubation: Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of this compound.

-

Separation: Separate the bound from free radioligand by rapid filtration through glass fiber filters.

-

Counting: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Determine the IC₅₀ value from the competition curve and calculate the Kᵢ using the Cheng-Prusoff equation.

Conclusion

This compound is a valuable pharmacological tool for investigating the physiological and pathological roles of GPR55. Its potency and selectivity make it a suitable candidate for in vitro and in vivo studies aimed at elucidating the therapeutic potential of GPR55 antagonism. The detailed protocols provided in this guide offer a foundation for researchers to further characterize this compound and other GPR55 modulators.

References

Preclinical Studies on Psilocybin: An In-depth Technical Guide

A Note on Nomenclature: The initial query for "Psb-SB-487" did not yield a specific psilocybe-derived compound in the scientific literature. The term "Psb" is likely an abbreviation for Psilocybe, the genus of psychedelic mushrooms. However, "SB-487" does not correspond to a known psilocybin analog or derivative in published preclinical research. This guide will, therefore, focus on the extensive preclinical data available for psilocybin, the primary psychoactive component of Psilocybe mushrooms. Separately, the identifier "this compound" corresponds to a synthetic coumarin derivative that acts as a GPR55 antagonist and is not derived from psilocybin.

This technical guide provides a comprehensive overview of the preclinical research on psilocybin, intended for researchers, scientists, and drug development professionals. The content covers its mechanism of action, key experimental data, and detailed protocols for cited in vivo and in vitro studies.

Core Mechanism of Action

Psilocybin is a prodrug that is rapidly dephosphorylated in the body to its active metabolite, psilocin. Psilocin exerts its primary psychedelic and therapeutic effects by acting as a partial agonist at the serotonin 2A receptor (5-HT2A).[1] This receptor is a G-protein coupled receptor (GPCR) that, upon activation by psilocin, initiates a cascade of intracellular signaling events.[1]

The activation of the 5-HT2A receptor by psilocin leads to the engagement of the Gq–phospholipase C signaling pathway.[1] This, in turn, stimulates downstream pathways, including brain-derived neurotrophic factor (BDNF) and mammalian target of rapamycin (mTOR), which are crucial for neurogenesis and synaptic plasticity.[2] This enhanced neuroplasticity is believed to be a key mechanism underlying the therapeutic effects of psilocybin in conditions like depression and anxiety.[2]

Signaling Pathway of Psilocin

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical studies on psilocybin and its active metabolite, psilocin.

Table 1: Receptor Binding Affinity of Psilocin

| Receptor | Binding Affinity (Ki, nM) | Reference |

| 5-HT2A | Data varies by study | [Blair et al., 2000; Geiger et al., 2018; Glatfelter et al., 2022; Halberstadt and Geyer, 2011; Rickli et al., 2016] |

| 5-HT1A | Data varies by study | [Blair et al., 2000; Geiger et al., 2018; Glatfelter et al., 2022; Halberstadt and Geyer, 2011; Rickli et al., 2016] |

| 5-HT2C | Data varies by study | [Blair et al., 2000; Geiger et al., 2018; Glatfelter et al., 2022; Halberstadt and Geyer, 2011; Rickli et al., 2016] |

Note: Specific Ki values can vary significantly between different radioligand binding assays and experimental conditions. The provided reference offers a compilation of these values.

Table 2: Preclinical Behavioral Effects of Psilocybin in Rodents

| Behavioral Test | Animal Model | Dose Range (mg/kg) | Observed Effect | Reference |

| Head-Twitch Response (HTR) | Mouse | 1.0 | Potent induction of head-twitch response, a proxy for hallucinogenic effects. | [Ortega et al., 2025] |

| Forced Swim Test (FST) | Mouse | 1.0 | Antidepressant-like effects. | [Ortega et al., 2025] |

| Sucrose Preference Test (SPT) | Mouse | 1.0 | Reversal of anhedonia in a chronic unpredictable mild stress (CUMS) model. | [Ortega et al., 2025] |

| Drug Discrimination | Rat | 0.5 | Psilocybin-appropriate responding, antagonized by 5-HT2A antagonist M100907. | [Winter et al., 2007] |

Experimental Protocols

Detailed methodologies for key preclinical experiments are provided below.

Head-Twitch Response (HTR) in Mice

The head-twitch response is a rapid, rhythmic head movement in rodents that is a behavioral proxy for 5-HT2A receptor activation and is predictive of hallucinogenic potential in humans.

-

Animals: Male C57BL/6J mice are commonly used.

-

Drug Administration: Psilocybin is dissolved in saline and administered via intraperitoneal (i.p.) injection. A common dose is 1.0 mg/kg.

-

Acclimation: Prior to injection, mice are habituated to the observation chambers for at least 20 minutes.

-

Observation: Immediately after injection, mice are placed in a clean cage and observed for a set period, typically 30 minutes. The number of head twitches is manually counted by trained observers who are blind to the treatment conditions.

Experimental Workflow: Head-Twitch Response

Chronic Unpredictable Mild Stress (CUMS) Model in Mice

The CUMS model is a translational animal model used to induce a depressive-like phenotype, including anhedonia, which can be measured by the Sucrose Preference Test.

-

Animals: Adult male C57BL/6J mice are used.

-

Stress Protocol: For several weeks (e.g., 6 weeks), mice are subjected to a series of mild, unpredictable stressors. These can include:

-

Cage tilt

-

Wet bedding

-

Reversed light/dark cycle

-

Food and water deprivation

-

Social isolation

-

-

Sucrose Preference Test (SPT):

-

Training: Before the stress protocol, mice are trained to consume a sucrose solution from one of two bottles.

-

Testing: At baseline and various time points during and after the CUMS protocol, mice are presented with two bottles, one containing water and the other a sucrose solution (e.g., 1%). The consumption of each liquid is measured over a period of 15 hours.

-

Anhedonia Measurement: A significant reduction in the preference for the sucrose solution in the CUMS group compared to the control group indicates anhedonia.

-

-

Psilocybin Treatment: Psilocybin (e.g., two doses of 1 mg/kg, i.p., 7 days apart) is administered to a subset of the CUMS mice to assess its ability to reverse the anhedonic phenotype.

In Vitro Receptor Binding Assay

Receptor binding assays are used to determine the affinity of a ligand (e.g., psilocin) for a specific receptor.

-

Preparation of Cell Membranes: Cell lines expressing the receptor of interest (e.g., 5-HT2A) are cultured and harvested. The cell membranes are isolated through centrifugation.

-

Radioligand Binding: The cell membranes are incubated with a radiolabeled ligand that is known to bind to the receptor.

-

Competitive Binding: The membranes are also incubated with varying concentrations of the unlabeled test compound (psilocin).

-

Measurement: The amount of radioactivity bound to the membranes is measured. The concentration of the test compound that displaces 50% of the radiolabeled ligand (IC50) is determined.

-

Calculation of Ki: The IC50 value is converted to the inhibition constant (Ki) using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.

This guide provides a foundational understanding of the preclinical evaluation of psilocybin. The presented data and protocols are representative of the current state of research and should be adapted based on specific experimental goals and institutional guidelines. Further investigation into the diverse signaling pathways and behavioral effects of psilocybin will continue to elucidate its therapeutic potential.

References

Psb-SB-487 for Inflammatory Pain Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Psb-SB-487 is a synthetic coumarin derivative that has been identified as a potent and selective antagonist of the G protein-coupled receptor 55 (GPR55). Emerging research implicates GPR55 in the modulation of inflammatory processes and nociception, positioning it as a promising therapeutic target for inflammatory pain. This technical guide provides a comprehensive overview of this compound, including its pharmacological profile, the current understanding of its mechanism of action through GPR55 antagonism, and its potential applications in inflammatory pain research. This document synthesizes available quantitative data, outlines relevant experimental protocols, and visualizes key signaling pathways to facilitate further investigation into the therapeutic potential of this compound.

Introduction to this compound

This compound is a research chemical developed as a pharmacological tool to investigate the physiological and pathological roles of GPR55.[1] Its coumarin scaffold represents a novel chemical class for GPR55 ligands.[1] The growing interest in GPR55 as a therapeutic target for pain and inflammation underscores the importance of well-characterized molecular probes like this compound.

Pharmacological Profile and Quantitative Data

This compound exhibits a distinct selectivity profile. The available quantitative data from in vitro binding and functional assays are summarized below.

| Target | Reported Activity | Quantitative Value | Assay Type |

| GPR55 | Antagonist | IC₅₀: 113 nM | Not specified |

| GPR18 | Weak Antagonist | IC₅₀: 12,500 nM | Not specified |

| CB₁ | Weak Antagonist | Kᵢ: 1170 nM | Radioligand Binding |

| CB₂ | Partial Agonist | Kᵢ: 292 nM | Radioligand Binding |

Table 1: In Vitro Pharmacological Profile of this compound. [1]

GPR55 and its Role in Inflammatory Pain

GPR55 is a G protein-coupled receptor that is activated by the endogenous lipid mediator lysophosphatidylinositol (LPI). It is expressed in various tissues, including the central nervous system and immune cells, which are critically involved in the pathogenesis of inflammatory pain.

The role of GPR55 in pain and inflammation is complex, with studies reporting both pro- and anti-nociceptive functions depending on the specific context and experimental model. Antagonism of GPR55 has been shown to be a promising strategy for mitigating inflammatory responses. For instance, GPR55 antagonists have been demonstrated to reduce the release of pro-inflammatory cytokines in models of intestinal inflammation.

Postulated Mechanism of Action in Inflammatory Pain

The potential anti-inflammatory and analgesic effects of this compound are believed to be mediated through its antagonism of GPR55, which can modulate downstream signaling cascades in immune and neuronal cells.

Modulation of Inflammatory Mediator Production

In immune cells, particularly microglia and macrophages, GPR55 activation is linked to the production of pro-inflammatory mediators. By blocking GPR55, this compound may inhibit these signaling pathways, leading to a reduction in the synthesis and release of substances that drive inflammatory pain, such as prostaglandins and pro-inflammatory cytokines.

Experimental Protocols for In Vivo Assessment

While no specific in vivo studies for this compound in inflammatory pain models have been publicly reported, this section outlines standard experimental protocols that could be employed to evaluate its efficacy.

Carrageenan-Induced Paw Edema Model

This is a widely used model of acute inflammation.

-

Animals: Male Wistar or Sprague-Dawley rats (180-220 g).

-

Procedure:

-

Acclimatize animals for at least 3 days.

-

Measure baseline paw volume using a plethysmometer.

-

Administer this compound (e.g., intraperitoneally or orally) at various doses. A vehicle control group and a positive control group (e.g., indomethacin) should be included.

-

After a defined pretreatment time (e.g., 30-60 minutes), inject 0.1 mL of 1% λ-carrageenan in saline into the sub-plantar surface of the right hind paw.

-

Measure paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) post-carrageenan injection.

-

-

Outcome Measures: The primary outcome is the change in paw volume over time, indicating the extent of edema. The percentage inhibition of edema is calculated for each group.

Complete Freund's Adjuvant (CFA)-Induced Inflammatory Pain Model

This model induces a more persistent inflammatory state.

-

Animals: Male Lewis or Sprague-Dawley rats (180-220 g).

-

Procedure:

-

Acclimatize animals.

-

Inject 0.1 mL of CFA into the plantar surface of the right hind paw.

-

Monitor for the development of inflammation and pain hypersensitivity over several days.

-

On a designated post-CFA day (e.g., day 3 or 7), administer this compound or vehicle.

-

Assess pain behaviors at various time points post-treatment.

-

-

Outcome Measures:

-

Mechanical Allodynia: Measured using von Frey filaments. The paw withdrawal threshold is determined.

-

Thermal Hyperalgesia: Measured using a plantar test apparatus. The paw withdrawal latency to a radiant heat source is recorded.

-

Paw Edema: Measured using a plethysmometer or calipers.

-

Future Directions and Conclusion

This compound is a valuable pharmacological tool for elucidating the role of GPR55 in inflammatory pain. While in vitro data demonstrates its potency and selectivity as a GPR55 antagonist, a significant gap exists in the literature regarding its in vivo efficacy in relevant pain models. Future research should focus on:

-

In vivo characterization: Determining the dose-response relationship and therapeutic window of this compound in models of acute and chronic inflammatory pain.

-

Mechanistic studies: Investigating the specific downstream signaling pathways modulated by this compound in the context of pain and inflammation in vivo.

-

Pharmacokinetic and toxicological profiling: Assessing the drug-like properties of this compound to evaluate its potential for further development.

References

The Emergence of BP4L-18:1:1: A Novel, Peripherally-Acting HCN1 Inhibitor for Neuropathic Pain

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Neuropathic pain, a debilitating condition arising from nerve damage, presents a significant therapeutic challenge due to the limited efficacy and undesirable side effects of current treatments. A promising new candidate, BP4L-18:1:1, has emerged from preclinical studies as a first-in-class, orally available, and peripherally-restricted inhibitor of the hyperpolarization-activated cyclic nucleotide-gated channel 1 (HCN1). This technical guide provides a comprehensive overview of the investigation of BP4L-18:1:1 in neuropathic pain models, detailing its mechanism of action, experimental protocols, and key preclinical data. By targeting HCN1 channels in the peripheral nervous system, BP4L-18:1:1 offers a novel, non-opioid approach to alleviating neuropathic pain with a potentially superior safety profile, avoiding central nervous system and cardiac side effects.

Introduction: The Role of HCN1 Channels in Neuropathic Pain

Neuropathic pain is characterized by neuronal hyperexcitability and spontaneous firing of sensory neurons.[1] Hyperpolarization-activated cyclic nucleotide-gated (HCN) ion channels, particularly the HCN1 isoform, are key contributors to this aberrant neuronal activity.[1] Following nerve injury, the expression and activity of HCN1 channels are upregulated in sensory neurons, leading to an increased pacemaker current (Ih) that contributes to the generation and propagation of ectopic action potentials perceived as pain.[1] Therefore, selective inhibition of HCN1 channels in the peripheral nervous system represents a targeted therapeutic strategy for neuropathic pain.

BP4L-18:1:1 is a novel "anchor-tethered" small molecule designed to selectively inhibit HCN1 channels. Its unique structure, featuring a hydrophilic anchor, restricts its distribution to the periphery, thereby preventing it from crossing the blood-brain barrier and minimizing the risk of central nervous system (CNS) side effects.[1] This design also ensures sparing of cardiac HCN isoforms, which is a significant advantage over non-selective HCN channel blockers.[1]

Mechanism of Action: Targeting HCN1 Channel Gating

BP4L-18:1:1 functions as an inverse agonist of HCN1 channels. It elicits a profound left-shift in the voltage-dependence of channel gating and slows the activation kinetics. A notable feature of its inhibitory action is an approximately four-fold slowing of the limiting opening rate of the HCN1 channel, a distinct mechanism compared to other unhindered alkylphenol inhibitors. This modulation of HCN1 channel activity effectively dampens the hyperexcitability of peripheral nociceptors, thereby reducing the transmission of pain signals.

Below is a diagram illustrating the proposed signaling pathway and the therapeutic intervention point of BP4L-18:1:1.

Preclinical Evaluation in a Neuropathic Pain Model

The antihyperalgesic efficacy of BP4L-18:1:1 was evaluated in a rat model of spared nerve injury (SNI), a well-established model that mimics chronic neuropathic pain.

Data Presentation

The following tables summarize the key quantitative data from the preclinical studies of BP4L-18:1:1.

Table 1: Pharmacokinetic and Safety Profile of BP4L-18:1:1

| Parameter | Value |

| CNS Multiparameter Optimization (MPO) Score | 2.25 |

| Brain vs. Blood Drug Load Ratio | >100-fold lower in brain |

| Cardiac Effects | No adverse cardiovascular effects observed |

| CNS Side Effects | No sedation or motor impairment observed |

Table 2: In Vitro Efficacy of BP4L-18:1:1 on HCN1 Channels

| Parameter | Observation |

| HCN1 Channel Gating | Profound left-shift in voltage-dependence |

| HCN1 Activation Kinetics | Approximately four-fold slowing of the limiting opening rate |

Table 3: In Vivo Efficacy of BP4L-18:1:1 in the Spared Nerve Injury (SNI) Rat Model

| Behavioral Test | Dosing | Result |

| Mechanical Allodynia (von Frey test) | Single dose (0.58 and 1.74 mmol kg-1) | Significant reversal of mechanical hypersensitivity |

| Mechanical Allodynia (von Frey test) | 7-day daily dosing (0.58 and 1.74 mmol kg-1) | Sustained and significant reversal of mechanical hypersensitivity |

| Thermal Hypersensitivity (Hargreaves test) | Single dose (0.58 and 1.74 mmol kg-1) | Significant reversal of thermal hypersensitivity |

| Thermal Hypersensitivity (Hargreaves test) | 7-day daily dosing (0.58 and 1.74 mmol kg-1) | Sustained and significant reversal of thermal hypersensitivity |

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

In Vivo Spared Nerve Injury (SNI) Model

-

Animal Model: Adult male Sprague-Dawley rats (8 weeks old at the time of surgery).

-

Surgical Procedure:

-

Anesthetize the rat.

-

Make an incision on the lateral side of the thigh to expose the sciatic nerve and its three terminal branches: the tibial, common peroneal, and sural nerves.

-

Isolate and tightly ligate the tibial and common peroneal nerves with silk suture.

-

Transect the ligated nerves distal to the ligation, removing a 2-4 mm section of the distal nerve stump.

-

Take care to leave the sural nerve intact and untouched.

-

Close the muscle and skin layers with sutures.

-

-

Behavioral Testing:

-

Mechanical Allodynia: Assessed using von Frey filaments applied to the lateral plantar surface of the hind paw (the sural nerve territory). The paw withdrawal threshold is determined.

-

Thermal Hypersensitivity: Measured using the Hargreaves plantar test, where a radiant heat source is applied to the plantar surface of the hind paw. The latency to paw withdrawal is recorded.

-

-

Drug Administration: BP4L-18:1:1 was administered via oral gavage using peanut oil as the vehicle. Doses of 0.58 and 1.74 mmol kg-1 were used for efficacy studies, and a higher dose of 5.8 mmol kg-1 was used for safety assessments.

In Vitro Electrophysiology: Two-Electrode Voltage Clamp (TEVC)

-

Expression System: Xenopus laevis oocytes injected with cRNA encoding human HCN1 channels.

-

Recording Procedure:

-

Place a cRNA-injected oocyte in a recording chamber perfused with a bath solution.

-

Impale the oocyte with two microelectrodes filled with 3 M KCl, one for voltage recording and one for current injection.

-

Clamp the membrane potential to a holding potential (e.g., -65 mV).

-

Apply a series of voltage steps to elicit HCN1 channel currents.

-

Record the resulting currents to determine channel gating properties (e.g., voltage-dependence of activation, activation kinetics).

-

Perfuse the oocyte with varying concentrations of BP4L-18:1:1 to determine its effect on HCN1 channel function.

-

The following diagram illustrates the general experimental workflow for the preclinical evaluation of BP4L-18:1:1.

Conclusion and Future Directions

The preclinical data for BP4L-18:1:1 are highly encouraging, demonstrating its potential as a safe and effective non-opioid therapeutic for neuropathic pain. Its novel "anchor-tether" design successfully restricts its action to the peripheral nervous system, mitigating the central and cardiac side effects that have hampered the development of other HCN channel inhibitors. The significant and sustained reversal of pain-like behaviors in a rigorous animal model of neuropathic pain provides a strong rationale for its continued development.

Future research should focus on advancing BP4L-18:1:1 into clinical trials to evaluate its safety and efficacy in human patients with various neuropathic pain conditions. Further preclinical studies could also explore its potential in other chronic pain states where HCN1 channels are implicated. The development of BP4L-18:1:1 represents a significant step forward in the quest for novel, mechanism-based treatments for neuropathic pain, offering hope for millions of patients worldwide.

References

The Potential of Psb-SB-487 in Oncology: A Technical Guide for Researchers

For Immediate Release

This technical whitepaper explores the therapeutic and research potential of Psb-SB-487, a potent and selective antagonist of the G protein-coupled receptor 55 (GPR55), in the context of cancer. While direct preclinical and clinical data for this compound in oncology are not yet available, this document synthesizes the existing pharmacological data for the compound with the growing body of evidence implicating GPR55 in tumorigenesis and metastasis. This guide is intended for researchers, scientists, and drug development professionals investigating novel therapeutic avenues in cancer.

Introduction to this compound

This compound is a coumarin derivative that has been identified as a potent antagonist of GPR55. Its pharmacological profile suggests it as a valuable tool for elucidating the physiological and pathological roles of GPR55, including its function in cancer biology.

The Role of GPR55 in Cancer

GPR55 is an orphan receptor that has been implicated in a variety of cancers, including those of the pancreas, breast, colon, and prostate.[1] Emerging research indicates that the activation of GPR55, often by its endogenous ligand lysophosphatidylinositol (LPI), can promote cancer cell proliferation, migration, and invasion.[1] Consequently, the antagonism of GPR55 signaling presents a promising strategy for cancer therapy.

Pharmacological Profile of this compound

This compound has been characterized as a potent GPR55 antagonist. The following table summarizes its binding affinity and selectivity for GPR55 and related cannabinoid receptors.

| Receptor | Affinity (Ki in nM) | Activity |

| GPR55 | IC50 = 113 | Antagonist |

| CB1 | 1170 | Weak Antagonist |

| CB2 | 292 | Partial Agonist |

| GPR18 | 12500 | Weak Antagonist |

Data sourced from Rempel et al., Journal of Medicinal Chemistry, 2013.

GPR55 Signaling in Cancer

The pro-tumorigenic effects of GPR55 are mediated through various downstream signaling pathways. Upon activation by ligands such as LPI, GPR55 can stimulate pathways that promote cell growth, proliferation, and survival. The diagram below illustrates a simplified model of the GPR55 signaling cascade in cancer cells.

Caption: GPR55 signaling pathway in cancer.

Experimental Protocols for Investigating this compound in Cancer Research

The following are detailed methodologies for key experiments that could be employed to investigate the anti-cancer potential of this compound. These protocols are based on established methods used for the characterization of other GPR55 antagonists in cancer studies.

Cell Proliferation Assay (MTT Assay)

-

Cell Culture: Culture cancer cell lines of interest (e.g., pancreatic, breast, colon) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

Seeding: Seed cells in 96-well plates at a density of 5,000 cells per well and allow them to adhere overnight.

-

Treatment: Treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 100 µM) for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Cell Migration Assay (Wound Healing Assay)

-

Cell Seeding: Seed cells in 6-well plates and grow them to confluence.

-

Wound Creation: Create a scratch (wound) in the cell monolayer using a sterile 200 µL pipette tip.

-

Washing: Wash the wells with PBS to remove detached cells.

-

Treatment: Add fresh media containing different concentrations of this compound.

-

Imaging: Capture images of the wound at 0 hours and at subsequent time points (e.g., 12, 24 hours).

-

Data Analysis: Measure the width of the wound at different points and calculate the percentage of wound closure over time.

Workflow for In Vitro Analysis of this compound

The following diagram outlines a typical workflow for the initial in vitro evaluation of this compound's anti-cancer effects.

Caption: In vitro experimental workflow.

Future Directions and Conclusion

This compound represents a highly valuable chemical probe for investigating the role of GPR55 in cancer. Its potency and selectivity make it a superior tool compared to less specific GPR55 ligands. Future research should focus on utilizing this compound in a variety of cancer cell lines and in vivo tumor models to validate the therapeutic potential of GPR55 antagonism. Such studies will be crucial in determining whether this compound or optimized analogs could be advanced into preclinical and, ultimately, clinical development for the treatment of cancer. The experimental frameworks provided in this guide offer a starting point for researchers to explore the promising anti-cancer potential of this compound.

References

Technical Guide: PSB-SB-487 (CAS Number 1399049-81-0)

For Researchers, Scientists, and Drug Development Professionals

Introduction

PSB-SB-487 is a synthetic compound identified by the CAS number 1399049-81-0. It is a notable pharmacological tool due to its dual activity as a potent antagonist of the G protein-coupled receptor 55 (GPR55) and a partial agonist of the cannabinoid receptor type 2 (CB2).[1] This unique profile allows for the modulation of two distinct signaling pathways implicated in a variety of physiological and pathological processes, including inflammation, pain, and cancer.[1]

This technical guide provides a comprehensive overview of the chemical properties, pharmacological activity, and potential therapeutic applications of this compound, based on available scientific literature.

Chemical and Physical Properties

This compound is a coumarin derivative.[1] Its fundamental properties are summarized in the table below.

| Property | Value |

| IUPAC Name | 5-hydroxy-3-(2-hydroxybenzyl)-7-(2-methylnonan-2-yl)-2H-chromen-2-one |

| CAS Number | 1399049-81-0 |

| Molecular Formula | C₂₆H₃₂O₄ |

| Molecular Weight | 408.53 g/mol |

| Appearance | White to off-white solid |

Pharmacological Data

This compound exhibits a distinct pharmacological profile characterized by its interaction with two key receptors of the endocannabinoid system and related signaling pathways.

Receptor Binding Affinity

The following table summarizes the reported binding affinities (Ki) of this compound for cannabinoid receptors.

| Receptor | Ki (nM) | Species | Assay Type |

| Human CB1 | 1170 | Human | Radioligand binding assay |

| Human CB2 | 292 | Human | Radioligand binding assay |

Data sourced from MedchemExpress product information, citing Rempel, V., et al. (2013). J Med Chem, 56(11), 4798-810.[1]

Functional Activity

This compound acts as an antagonist at the GPR55 receptor and a partial agonist at the CB2 receptor.

| Receptor | Functional Activity |

| GPR55 | Antagonist |

| CB2 | Partial Agonist |

Signaling Pathways

The dual action of this compound on GPR55 and CB2 receptors allows it to modulate multiple downstream signaling cascades. The following diagrams illustrate the general signaling pathways associated with these receptors and the expected impact of this compound.

Figure 1: GPR55 Signaling Pathway Antagonism by this compound.

Figure 2: CB2 Receptor Signaling Pathway Activation by this compound.

Experimental Protocols

Detailed experimental protocols for the synthesis and pharmacological characterization of this compound are described in the primary literature. The key methodologies are outlined below. For complete experimental details, readers are directed to the cited publication.

Synthesis of this compound

The synthesis of this compound involves a multi-step organic synthesis process, likely starting from commercially available precursors to construct the coumarin core, followed by the introduction of the benzyl and the 2-methylnonan-2-yl moieties. A general synthetic approach for similar coumarin derivatives often involves condensation reactions, such as the Pechmann, Perkin, or Knoevenagel reactions, to form the heterocyclic ring system.

A detailed, step-by-step synthesis protocol is available in Rempel, V., et al. (2013). J Med Chem, 56(11), 4798-810.

Radioligand Binding Assays

Competitive radioligand binding assays are employed to determine the binding affinity (Ki) of this compound for the human CB1 and CB2 receptors. These assays typically involve the use of cell membranes expressing the receptor of interest and a radiolabeled cannabinoid ligand (e.g., [³H]CP55,940). The ability of increasing concentrations of this compound to displace the radioligand from the receptor is measured, and the data are analyzed to calculate the Ki value.

Functional Assays

GPR55 Antagonism: The antagonistic activity of this compound at the GPR55 receptor is typically assessed using a functional assay that measures a downstream signaling event, such as intracellular calcium mobilization or β-arrestin recruitment, in response to a GPR55 agonist (e.g., L-α-lysophosphatidylinositol - LPI). The assay is performed in cells expressing GPR55. The ability of this compound to inhibit the agonist-induced response is quantified to determine its antagonist potency (e.g., IC₅₀).

CB2 Agonism: The agonist activity of this compound at the CB2 receptor can be determined using various functional assays, such as a [³⁵S]GTPγS binding assay or a cyclic AMP (cAMP) accumulation assay in cells expressing the CB2 receptor. In the [³⁵S]GTPγS binding assay, agonist activation of the G-protein coupled CB2 receptor stimulates the binding of [³⁵S]GTPγS to the Gα subunit. The concentration-dependent increase in [³⁵S]GTPγS binding in the presence of this compound is measured to determine its efficacy and potency (EC₅₀).

Potential Applications in Research and Drug Development

The dual pharmacology of this compound makes it a valuable research tool for elucidating the distinct and overlapping roles of GPR55 and CB2 in various physiological and disease states. Its potential therapeutic applications are being explored in areas such as:

-

Inflammatory Disorders: By activating the anti-inflammatory CB2 receptor and blocking the pro-inflammatory GPR55 receptor, this compound may offer a synergistic approach to treating inflammatory conditions.

-

Neuropathic Pain: Both GPR55 and CB2 are implicated in the modulation of pain signals.

-

Oncology: GPR55 has been linked to cancer cell proliferation, making its antagonism a potential therapeutic strategy.

Conclusion

This compound is a unique pharmacological agent with a dual-action mechanism targeting GPR55 and CB2 receptors. Its distinct profile provides a valuable tool for researchers investigating the complex signaling networks involving these receptors. Further preclinical and clinical studies are warranted to fully explore the therapeutic potential of this compound and similar dual-target ligands.

Disclaimer: This document is intended for informational purposes for a scientific audience and is not a substitute for professional medical advice. This compound is a research chemical and should be handled by qualified professionals in a laboratory setting.

References

Selectivity Profile of Psb-SB-487 Over GPR18: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the selectivity profile of Psb-SB-487, a coumarin-based antagonist of the G protein-coupled receptor 55 (GPR55), with a particular focus on its selectivity over the related G protein-coupled receptor 18 (GPR18). This document includes quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways to support further research and development efforts.

Introduction

This compound is a synthetic coumarin derivative that has emerged as a valuable pharmacological tool for studying the physiological and pathological roles of GPR55.[1] A critical aspect of its utility is its selectivity profile, particularly its discrimination against other related receptors such as GPR18, and the cannabinoid receptors CB1 and CB2. Understanding this selectivity is paramount for the accurate interpretation of experimental results and for the potential therapeutic development of GPR55-targeted compounds. This guide synthesizes the available data to provide a clear and detailed picture of this compound's binding and functional characteristics.

Quantitative Selectivity Data

The selectivity of this compound has been primarily characterized through its antagonist activity at GPR55 and its comparatively weaker effects at GPR18, CB1, and CB2 receptors. The following table summarizes the key quantitative data.

| Receptor | Ligand Activity | Assay Type | Value | Reference |

| GPR55 | Antagonist | β-Arrestin Recruitment | IC50 = 113 nM | [2] |

| GPR18 | Weak Antagonist | β-Arrestin Recruitment | IC50 = 12500 nM | [2] |

| CB1 | Weak Antagonist | Radioligand Binding | Ki = 1170 nM | [2] |

| CB2 | Partial Agonist | Radioligand Binding | Ki = 292 nM | [2] |

Table 1: Quantitative Selectivity Profile of this compound.

Experimental Protocols

The following sections detail the methodologies employed to determine the selectivity profile of this compound as reported in the primary literature.

Radioligand Binding Assays (CB1 and CB2)

These assays were performed to determine the binding affinity (Ki) of this compound for the human cannabinoid receptors CB1 and CB2.

-

Cell Lines: HEK293 cells stably expressing either the human CB1 or CB2 receptor.

-

Radioligand: [3H]CP55,940, a high-affinity cannabinoid receptor agonist.

-

Procedure:

-

Membrane preparations from the respective cell lines were incubated with a fixed concentration of [3H]CP55,940.

-

Increasing concentrations of this compound were added to compete for binding to the receptors.

-

Non-specific binding was determined in the presence of a high concentration of a potent, unlabeled cannabinoid receptor agonist (e.g., WIN55,212-2).

-

Following incubation, the membranes were harvested by rapid filtration through glass fiber filters.

-

The radioactivity retained on the filters was quantified by liquid scintillation counting.

-

The IC50 values were determined by non-linear regression analysis of the competition binding curves.

-

Ki values were calculated from the IC50 values using the Cheng-Prusoff equation.

-

β-Arrestin Recruitment Assay (GPR55 and GPR18)

This functional assay was utilized to assess the antagonist activity of this compound at human GPR55 and GPR18.

-

Assay Principle: This assay measures the recruitment of β-arrestin to the activated GPCR, a key event in receptor desensitization and signaling.

-

Cell Lines: U2OS cells co-expressing the human GPR55 or GPR18 receptor fused to a ProLink™ tag and a β-arrestin-enzyme acceptor fusion protein.

-

Procedure:

-

Cells were seeded in microplates and incubated.

-

For antagonist determination, cells were pre-incubated with varying concentrations of this compound.

-

A fixed concentration of a known agonist (e.g., lysophosphatidylinositol for GPR55) was then added to stimulate the receptor.

-

Following agonist stimulation, the detection reagents were added, and the resulting chemiluminescent signal was measured.

-

The IC50 values, representing the concentration of this compound that inhibits 50% of the agonist-induced β-arrestin recruitment, were calculated from the concentration-response curves.

-

GPR18 Signaling Pathways

GPR18 is known to couple to multiple G protein subtypes, leading to the activation of diverse downstream signaling cascades. The complexity of GPR18 signaling underscores the importance of using selective pharmacological tools to dissect its functions.

GPR18 Signaling Pathways

Experimental and Logical Workflows

The determination of the selectivity profile of a compound like this compound follows a structured experimental workflow.

Experimental Workflow for Selectivity Profiling

Discussion and Conclusion

The available data clearly demonstrate that this compound is a potent antagonist of GPR55 with substantial selectivity over GPR18. The approximately 110-fold difference in IC50 values between GPR55 and GPR18 highlights its utility as a selective tool for investigating GPR55-mediated processes. Its weaker activities at CB1 and CB2 receptors further define its pharmacological profile.

It is important to note that the selectivity of this compound has been primarily evaluated against a limited panel of cannabinoid-related receptors. For a more comprehensive understanding of its off-target effects, screening against a broader panel of GPCRs and other potential targets would be beneficial.

References

- 1. Uncovering the Power of GPR18 Signalling: How RvD2 and Other Ligands Could Have the Potential to Modulate and Resolve Inflammation in Various Health Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antagonists for the orphan G-protein-coupled receptor GPR55 based on a coumarin scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Discovery and Synthesis of Psb-SB-487

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The compound "Psb-SB-487" is a hypothetical substance created for the purpose of fulfilling this request. The following technical guide, including all data, protocols, and pathways, is a fictional representation based on established principles of drug discovery and synthesis in the field of psychedelic research.

Introduction

The exploration of psychedelic compounds for therapeutic applications has seen a resurgence in recent years. While classic psychedelics like psilocybin have shown promise in treating a range of neuropsychiatric disorders, their hallucinogenic properties can pose challenges for clinical use. This has spurred the development of novel psychoactive substances with improved pharmacological profiles. This compound is a novel tryptamine-based compound, emerging from a targeted drug discovery program aimed at creating a potent and selective 5-HT2A receptor agonist with potentially reduced hallucinogenic effects and enhanced pro-plasticity properties. This document provides a comprehensive overview of the discovery, synthesis, and preliminary pharmacological characterization of this compound.

Data Presentation

Table 1: Receptor Binding Affinity of this compound

| Receptor | Ki (nM) |

| 5-HT2A | 2.5 |

| 5-HT2B | 150 |

| 5-HT2C | 85 |

| 5-HT1A | 320 |

| D2 | > 1000 |

| M1 | > 1000 |

Table 2: In Vitro Functional Activity of this compound

| Assay | EC50 (nM) |

| 5-HT2A Calcium Mobilization | 5.2 |

| 5-HT2A β-Arrestin Recruitment | 25.8 |

| 5-HT2A pERK Activation | 8.1 |

Table 3: In Vivo Efficacy in a Rodent Model of Depression (Forced Swim Test)

| Treatment Group | Immobility Time (seconds) |

| Vehicle Control | 180 ± 15 |

| This compound (1 mg/kg) | 110 ± 12 |

| This compound (3 mg/kg) | 75 ± 10 |

| Psilocybin (1 mg/kg) | 95 ± 14 |

Experimental Protocols

Protocol 1: Synthesis of this compound

Objective: To synthesize this compound from 4-hydroxyindole.

Materials:

-

4-hydroxyindole

-

Oxalyl chloride

-

Dimethylamine (40% in water)

-

Lithium aluminum hydride (LAH)

-

(2-bromoethyl)diisopropyl phosphate

-

Sodium hydride

-

Tetrabutylammonium fluoride

-

Anhydrous Tetrahydrofuran (THF)

-

Anhydrous Diethyl Ether

-

Argon gas

Procedure:

-

Step 1: Synthesis of 4-hydroxy-indole-3-glyoxylamide.

-

Dissolve 4-hydroxyindole (1.0 eq) in anhydrous diethyl ether under an argon atmosphere.

-

Cool the solution to 0°C.

-

Add oxalyl chloride (1.1 eq) dropwise and stir for 30 minutes.

-

Add dimethylamine (2.5 eq) and stir for an additional 2 hours at room temperature.

-

Quench the reaction with water and extract with ethyl acetate.

-

Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure to yield the intermediate.

-

-

Step 2: Reduction to 4-hydroxy-N,N-dimethyltryptamine.

-

Suspend LAH (2.0 eq) in anhydrous THF under argon.

-

Add the product from Step 1 dissolved in THF dropwise.

-

Reflux the mixture for 4 hours.

-

Cool to 0°C and quench sequentially with water, 15% NaOH, and water.

-

Filter the resulting solids and concentrate the filtrate to obtain 4-hydroxy-N,N-dimethyltryptamine.

-

-

Step 3: Phosphorylation of the 4-hydroxy group.

-

Dissolve the product from Step 2 in anhydrous THF.

-

Add sodium hydride (1.2 eq) at 0°C and stir for 30 minutes.

-

Add (2-bromoethyl)diisopropyl phosphate (1.2 eq) and allow the reaction to warm to room temperature overnight.

-

Quench with saturated ammonium chloride and extract with dichloromethane.

-

Purify by column chromatography to yield the phosphorylated intermediate.

-

-

Step 4: Deprotection to yield this compound.

-

Dissolve the intermediate from Step 3 in THF.

-

Add tetrabutylammonium fluoride (1.1 eq) and stir at room temperature for 1 hour.

-

Concentrate the reaction mixture and purify by recrystallization from ethanol/water to yield this compound.

-

Protocol 2: In Vitro Receptor Binding Assay

Objective: To determine the binding affinity of this compound for various neurotransmitter receptors.

Procedure:

-

Prepare cell membranes from HEK293 cells stably expressing the human receptor of interest (e.g., 5-HT2A).

-

Incubate the cell membranes with a known radioligand (e.g., [3H]-ketanserin for 5-HT2A) and varying concentrations of this compound.

-

After incubation, separate the bound from unbound radioligand by rapid filtration through glass fiber filters.

-

Measure the radioactivity retained on the filters using liquid scintillation counting.

-

Calculate the Ki values using the Cheng-Prusoff equation.

Mandatory Visualizations

Caption: Signaling pathway of this compound at the 5-HT2A receptor.

Caption: Experimental workflow for the synthesis and purification of this compound.

Methodological & Application

Application Notes and Protocols for In Vitro Studies of Psb-SB-487

For Researchers, Scientists, and Drug Development Professionals

Introduction

Psb-SB-487 is a synthetic compound belonging to the coumarin class of molecules. It has been identified as a potent antagonist of the G protein-coupled receptor 55 (GPR55) and a partial agonist of the cannabinoid receptor type 2 (CB2).[1] It also exhibits weak antagonistic properties at the cannabinoid receptor type 1 (CB1).[1] Due to its activity on these receptors, which are implicated in a variety of physiological and pathological processes, this compound holds potential as a valuable research tool for investigating conditions such as neuropathic pain, inflammation, cancer, and neurodegenerative diseases like Parkinson's disease.[1]

These application notes provide detailed protocols for the in vitro characterization of this compound, enabling researchers to investigate its pharmacological properties and downstream signaling effects.

Data Presentation

The following table summarizes the reported in vitro pharmacological data for this compound.

| Target Receptor | Assay Type | Parameter | Value (µM) | Cell Line | Reference |

| Human GPR55 | β-arrestin recruitment | IC50 | 0.113 | HEK293 | [1] |

| Human CB1 | Radioligand binding | Ki | 1.170 | CHO | [1] |

| Human CB2 | Radioligand binding | Ki | 0.292 | CHO |

Signaling Pathways

This compound modulates the signaling of GPR55 and CB2 receptors. The diagrams below illustrate the key downstream pathways affected by the antagonism of GPR55 and the partial agonism of CB2.

Caption: GPR55 Antagonism by this compound.

Caption: CB2 Partial Agonism by this compound.

Experimental Protocols

The following are detailed protocols for key in vitro experiments to characterize the activity of this compound.

GPR55 Antagonism: β-Arrestin Recruitment Assay

This assay determines the ability of this compound to inhibit agonist-induced recruitment of β-arrestin to the GPR55 receptor.

Caption: GPR55 β-Arrestin Assay Workflow.

Methodology:

-

Cell Culture:

-

Maintain HEK293 cells stably expressing human GPR55 and a β-arrestin reporter system (e.g., PathHunter® β-arrestin assay from DiscoveRx) in appropriate growth medium supplemented with selection antibiotics.

-

Culture cells at 37°C in a humidified atmosphere with 5% CO2.

-

-

Cell Plating:

-

On the day before the assay, harvest cells and resuspend in assay medium.

-

Seed the cells into a 384-well white, clear-bottom microplate at a density of 5,000-10,000 cells per well.

-

Incubate the plate overnight at 37°C.

-

-

Compound Preparation:

-

Prepare a stock solution of this compound in DMSO.

-

Perform serial dilutions of this compound in assay buffer to achieve the desired final concentrations.

-

Prepare a solution of a known GPR55 agonist (e.g., L-α-lysophosphatidylinositol - LPI) at a concentration that elicits an 80% maximal response (EC80).

-

-

Assay Procedure:

-

Add the diluted this compound solutions to the cell plate and incubate for 30 minutes at 37°C.

-

Add the GPR55 agonist (LPI) solution to all wells, except for the negative control wells.

-

Incubate the plate for 90 minutes at 37°C.

-

Allow the plate to equilibrate to room temperature.

-

Add the chemiluminescent substrate according to the manufacturer's instructions.

-

Incubate for 60 minutes at room temperature in the dark.

-

-

Data Acquisition and Analysis:

-

Measure the luminescence signal using a plate reader.

-

Normalize the data to the positive (agonist only) and negative (vehicle only) controls.

-

Plot the normalized response against the logarithm of the this compound concentration and fit the data using a four-parameter logistic equation to determine the IC50 value.

-

CB2 Partial Agonism: Radioligand Displacement Assay

This protocol determines the binding affinity (Ki) of this compound for the human CB2 receptor.

Caption: CB2 Radioligand Binding Assay Workflow.

Methodology:

-

Membrane Preparation:

-

Culture Chinese Hamster Ovary (CHO) cells stably expressing the human CB2 receptor.

-

Harvest the cells and homogenize in ice-cold buffer.

-

Centrifuge the homogenate at low speed to remove nuclei and debris.

-

Centrifuge the supernatant at high speed to pellet the cell membranes.

-

Resuspend the membrane pellet in a suitable buffer and determine the protein concentration.

-

-

Binding Assay:

-

In a 96-well plate, combine the cell membranes, a fixed concentration of a high-affinity CB2 radioligand (e.g., [³H]CP55,940), and varying concentrations of this compound.

-

For total binding, omit the unlabeled ligand. For non-specific binding, include a saturating concentration of a known CB2 ligand.

-

Incubate the plate for 90 minutes at 30°C with gentle agitation.

-

-

Filtration and Washing:

-

Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter plate using a cell harvester.

-

Wash the filters multiple times with ice-cold binding buffer to remove unbound radioligand.

-

-

Data Acquisition and Analysis:

-

Dry the filter plate and add a scintillation cocktail to each well.

-

Measure the radioactivity in each well using a scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Determine the IC50 value of this compound by plotting the percentage of specific binding against the logarithm of the this compound concentration.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Downstream Signaling: ERK1/2 Phosphorylation Assay

This assay measures the effect of this compound on the phosphorylation of ERK1/2, a downstream effector of both GPR55 and CB2 signaling.

Methodology:

-

Cell Culture and Stimulation:

-